molecular formula C20H20N4O4S2 B2741820 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide CAS No. 2034492-82-3

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide

Cat. No.: B2741820
CAS No.: 2034492-82-3
M. Wt: 444.52
InChI Key: YNEZJLVQMQYZFS-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Thiazolylsulfamoyl Intermediate: This step involves the reaction of thiazole with sulfonyl chloride under basic conditions to form the thiazolylsulfamoyl intermediate.

    Coupling with Isonicotinamide: The intermediate is then coupled with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Cyclopentyloxy Group: Finally, the cyclopentyloxy group is introduced through an etherification reaction, typically using cyclopentanol and a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or ether linkages, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar sulfonamide and isonicotinamide derivatives.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, especially its anti-inflammatory and antimicrobial properties. Researchers are studying its efficacy in treating bacterial infections and inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex chemical entities. Its unique structure allows for modifications that can lead to the creation of novel compounds with specific desired properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group may also play a role in binding to proteins, affecting their function. These interactions can disrupt metabolic pathways or cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

    N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide: Lacks the cyclopentyloxy group.

    2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide: Similar but with a nicotinamide group.

Uniqueness

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is unique due to the combination of its cyclopentyloxy, thiazolylsulfamoyl, and isonicotinamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in multiple scientific fields. Its synthesis, reactivity, and mechanism of action are well-studied, providing a foundation for further research and development. The compound’s unique properties make it a valuable subject for ongoing scientific exploration.

Properties

IUPAC Name

2-cyclopentyloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c25-19(14-9-10-21-18(13-14)28-16-3-1-2-4-16)23-15-5-7-17(8-6-15)30(26,27)24-20-22-11-12-29-20/h5-13,16H,1-4H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZJLVQMQYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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